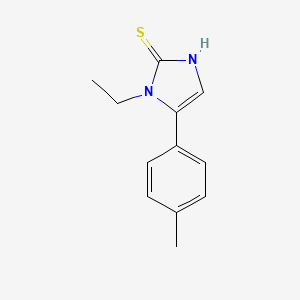

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

3-ethyl-4-(4-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZAHVRRMFWZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methylbenzaldehyde, ethylamine, and elemental sulfur in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically occurs in a solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to modify the imidazole ring or the substituents.

Substitution: The ethyl or methylphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base can oxidize the thiol group.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated or other substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazole derivatives, including 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance antibacterial efficacy against various pathogens.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of imidazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in disk diffusion assays, indicating its potential as an antibacterial agent .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | S. aureus | 20 |

| 1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | E. coli | 18 |

Anti-inflammatory Properties

Imidazole compounds have shown promise in reducing inflammation through various biochemical pathways. The incorporation of thiol groups enhances their ability to modulate inflammatory responses.

Research Findings

A study highlighted the anti-inflammatory effects of similar imidazole derivatives, suggesting that structural modifications could lead to improved therapeutic profiles. The compound's ability to inhibit pro-inflammatory cytokines was particularly noted .

Anticancer Activity

Recent investigations have focused on the anticancer potential of imidazole derivatives. The structural characteristics of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol make it a candidate for further exploration in cancer therapy.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 12 |

Material Science Applications

Beyond biological applications, 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol has potential uses in material science, particularly in developing sensors and catalysts due to its unique chemical properties.

Sensor Development

The compound's ability to interact with metal ions makes it suitable for developing sensors for environmental monitoring. Research indicates that imidazole derivatives can form stable complexes with various metals, which can be exploited for sensing applications .

Catalytic Applications

Imidazoles are known for their catalytic properties in organic reactions. The presence of sulfur in 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol enhances its reactivity, making it a candidate for catalyzing various organic transformations.

Wirkmechanismus

The mechanism of action of 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-ethyl-5-phenyl-1H-imidazole-2-thiol: Lacks the methyl group on the phenyl ring.

1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: Has a methyl group instead of an ethyl group at the first position.

1-ethyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is unique due to the specific combination of substituents on the imidazole ring The presence of both the ethyl and 4-methylphenyl groups, along with the thiol functionality, imparts distinct chemical and biological properties

Biologische Aktivität

1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a derivative of imidazole, a compound class known for its diverse biological activities. The presence of both an ethyl group and a thiol functional group contributes to its potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is . Its structure features an imidazole ring with a thiol group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Covalent Bonding : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function.

- Metal Ion Interaction : The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study, derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Anticancer Activity

Studies have also explored the anticancer potential of imidazole derivatives:

- Cytotoxicity Tests : In vitro assays using colon (HT-29) and breast (MCF-7) carcinoma cell lines indicated that certain derivatives exhibited significant cytotoxicity. The most active compounds caused notable DNA fragmentation in HT-29 cells, suggesting their potential as anticancer agents .

Case Studies

- Study on Antibacterial Activity : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against S. aureus and E. coli. Among tested compounds, some exhibited high antibacterial potential, confirming the effectiveness of the imidazole core in combating bacterial infections .

- Anticancer Evaluation : A study involving novel imidazole derivatives assessed their impact on DNA synthesis in cancer cell lines. Results showed that several compounds significantly inhibited DNA synthesis and induced apoptosis in cancer cells, highlighting their therapeutic promise .

Data Tables

| Biological Activity | Tested Strains/Cell Lines | Results |

|---|---|---|

| Antibacterial | S. aureus, E. coli | MIC 0.0039 - 0.025 mg/mL |

| Anticancer | HT-29, MCF-7 | Significant cytotoxicity observed |

Q & A

Q. What synthetic methodologies are commonly employed for 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, and how are reaction conditions optimized?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a thiol group can be introduced via reaction of a 2-chloroimidazole precursor with a thiolating agent (e.g., thiourea or potassium thioacetate) under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or ethanol are often used to enhance reactivity .

- Catalyst/base optimization : Potassium carbonate (K₂CO₃) is effective for deprotonation and facilitating substitution reactions .

- Temperature control : Reactions are typically conducted under reflux (70–90°C) to balance reaction rate and side-product formation .

- Purification : Recrystallization from ethanol or methanol yields high-purity products .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

A multi-technique approach is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the thiol proton may appear as a broad singlet near δ 3.5–4.0 ppm, while aromatic protons from the 4-methylphenyl group resonate around δ 7.2–7.5 ppm .

- IR spectroscopy : The S–H stretch (~2550 cm⁻¹) and C=N/C–S vibrations (1600–1450 cm⁻¹) validate functional groups .

- Elemental analysis : Agreement between calculated and experimental C/H/N/S values (±0.3%) ensures purity .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

Discrepancies often arise from data quality or model overfitting. Methodological steps include:

- Validation tools : Use PLATON (ADDSYM) to check for missed symmetry or SHELXL (TWIN/BASF commands) for twinning corrections .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···S contacts) to validate packing motifs .

- Mercury CSD : Visualizes voids and packing similarities using the Cambridge Structural Database (CSD) to benchmark against known structures .

- Thermal ellipsoid scrutiny : Overly elongated ellipsoids may indicate disorder; apply restraints using SHELXL (ISOR/DFIX commands) .

Q. What computational and experimental approaches are used to analyze hydrogen bonding and π-interactions in the crystal lattice?

- Graph set analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs for dimeric S–H···N interactions) to map supramolecular architecture .

- Hirshfeld surface plots : Highlight close contacts (e.g., S···H or π-stacking between imidazole and aryl rings) via normalized contact distances (dₙ) .

- DFT calculations : Optimize molecular geometry (e.g., Gaussian 16 with B3LYP/6-311++G(d,p)) to compare theoretical vs. experimental bond lengths .

Q. How can researchers reconcile contradictions between experimental spectral data and computational predictions?

- Dynamic effects in NMR : Use temperature-dependent NMR to resolve broadening from tautomerism (e.g., thiol ↔ thione equilibria) .

- Solvent corrections in DFT : Include solvent models (e.g., CPCM for ethanol) to improve agreement between calculated and observed IR/NMR shifts .

- X-ray vs. neutron diffraction : For ambiguous H-atom positions (e.g., thiol protons), neutron data provide definitive localization .

Q. What strategies are recommended for assessing the compound’s stability under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (Td) and hygroscopicity .

- Accelerated stability studies : Expose samples to UV light, humidity (40–75% RH), and elevated temperatures (40–60°C) for 4–8 weeks; monitor via HPLC .

- Radical scavenging assays : Use DPPH or ABTS tests to evaluate susceptibility to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.